4-(2,5-Dimethoxyphenyl)benzaldehyde
Description
4-(2,5-Dimethoxyphenyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core linked to a 2,5-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science, particularly in covalent organic frameworks (COFs) . Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The methoxy groups enhance electron-donating effects, influencing reactivity in condensation and nucleophilic addition reactions.
Properties
CAS No. |
791839-61-7 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-8-15(18-2)14(9-13)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 |
InChI Key |
HFRIQZQNKSAJKA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 4-(2,5-Dimethoxyphenyl)benzaldehyde with related compounds:
Key Observations :
Physicochemical Properties
Insights :
- The higher molecular weight and non-polar methoxy groups in this compound reduce aqueous solubility compared to hydroxylated analogs, favoring organic solvent use in syntheses .
- Melting points correlate with molecular symmetry; the lack of data for the target compound suggests further characterization is needed.
Preparation Methods
General Synthetic Strategies
The preparation of 4-(2,5-Dimethoxyphenyl)benzaldehyde generally involves:
- Synthesis or procurement of 2,5-dimethoxy-substituted aromatic halides or boronic acids
- Cross-coupling reactions such as Suzuki-Miyaura coupling with 4-formylphenylboronic acid or corresponding halides
- Purification by recrystallization or chromatography
Preparation of 2,5-Dimethoxybenzaldehyde Precursor
Since 2,5-dimethoxybenzaldehyde is a key intermediate, its preparation is critical.
Method A: Alkylation of 2-hydroxy-5-methoxybenzaldehyde
- React 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium or potassium hydroxide) to form a metal salt intermediate.
- Alkylate this salt with dimethyl sulfate in a suitable solvent to yield 2,5-dimethoxybenzaldehyde.
- This method avoids toxic cyanide reagents and costly distillation steps, offering high purity and yield (up to ~48% overall yield from 4-methoxyphenol).
- Reaction conditions include controlled temperatures (0-5 °C during salt formation), use of ethyl acetate as solvent, and nitrogen atmosphere drying.
Method B: Oxidative cleavage of anethole
- Anethole is oxidatively cleaved using sodium bichromate in acidic aqueous media at temperatures below 40 °C.
- The product anisaldehyde is isolated by extraction and vacuum distillation.
Bromination of 2,5-Dimethoxybenzaldehyde
For further functionalization, bromination at the 4-position is often performed:
- Bromination in acetic acid at room temperature with bromine leads to 4-bromo-2,5-dimethoxybenzaldehyde as the major isomer (approximate ratio 4:1 with 3-bromo isomer).
- The reaction typically proceeds over 6 hours at 20–30 °C, followed by water addition to precipitate the product.
- The yield is high (around 86.5%), and the product is isolated by filtration and vacuum drying.
Cross-Coupling to Form this compound
A key step in the preparation of the target compound is the Suzuki-Miyaura cross-coupling reaction:
- Starting Materials: 1,4-dibromo-2,5-dimethoxybenzene and 4-formylphenylboronic acid
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
- Base: Sodium carbonate (Na2CO3)
- Solvent System: Tetrahydrofuran (THF) and water mixture
- Conditions: Stirring at ambient or slightly elevated temperatures overnight
- Purification: Silica gel chromatography using dichloromethane as eluent yields a yellow solid product with moderate yield (~42%).
This method allows for the direct formation of the biaryl aldehyde linkage with retention of the 2,5-dimethoxy substitution pattern.
Summary Table of Key Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of metal salt | 2-Hydroxy-5-methoxybenzaldehyde | NaOH, dimethyl sulfate, ethyl acetate | 2,5-Dimethoxybenzaldehyde | ~48 | Avoids toxic cyanides, mild conditions |
| Oxidative cleavage | Anethole | NaBichromate, H2SO4, water, toluene | Anisaldehyde (precursor) | Not specified | Temperature control critical |
| Bromination | 2,5-Dimethoxybenzaldehyde | Br2, acetic acid, 20-30 °C, 6 h | 4-Bromo-2,5-dimethoxybenzaldehyde | 86.5 | Major isomer, simple isolation |
| Suzuki-Miyaura coupling | 1,4-Dibromo-2,5-dimethoxybenzene + 4-formylphenylboronic acid | Pd(PPh3)4, Na2CO3, THF/H2O, RT-overnight | This compound | 42 | Requires chromatographic purification |
Research Findings and Optimization Notes
- The alkylation of metal salts of hydroxy-methoxybenzaldehydes provides an efficient and safer route to 2,5-dimethoxybenzaldehyde compared to classical methods involving cyanide or harsh distillations.
- Bromination selectivity favors the 4-position, which is essential for subsequent cross-coupling reactions; reaction temperature and bromine addition rate are critical parameters.
- Suzuki-Miyaura coupling conditions, including catalyst loading, base choice, and solvent system, significantly affect yield and purity. Using Pd(PPh3)4 with Na2CO3 in THF/water is a well-established protocol for biaryl aldehyde synthesis.
- Purification by recrystallization or chromatography ensures removal of isomeric impurities and catalyst residues, critical for applications requiring high purity.
Q & A
Q. What are the standard synthetic routes for 4-(2,5-Dimethoxyphenyl)benzaldehyde?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dimethoxyphenyl group to the benzaldehyde core. For example, a protocol analogous to 4-(hydroxydiphenylmethyl)benzaldehyde (CAS 220176-13-6) involves reacting benzaldehyde derivatives with substituted phenylboronic acids under palladium catalysis . Key intermediates are purified via column chromatography, and yields depend on solvent choice (e.g., THF or DMF) and temperature control (60–80°C). Structural confirmation is achieved via H/C NMR and FT-IR, with reference to spectral databases like NIST .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : H NMR (CDCl₃) typically shows signals for methoxy groups (δ 3.7–3.9 ppm) and the aldehyde proton (δ 9.8–10.1 ppm). Aromatic protons appear as multiplets (δ 6.5–7.5 ppm) .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄O₃: calculated 242.0943, observed 242.0945) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
